8-甲基-1-萘甲醛

描述

8-Methyl-1-naphthaldehyde is a chemical compound with the CAS Number: 6549-57-1 and a molecular weight of 170.21 . It has a linear formula of C12H10O .

Molecular Structure Analysis

The molecular structure of 8-Methyl-1-naphthaldehyde consists of 12 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 170.207 Da and the monoisotopic mass is 170.073166 Da .Chemical Reactions Analysis

While specific chemical reactions involving 8-Methyl-1-naphthaldehyde are not available, a related compound, 1-naphthaldehyde, has been subjected to peri- and ortho-C–H methylation . This reaction was controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles .Physical and Chemical Properties Analysis

8-Methyl-1-naphthaldehyde is a solid under normal conditions . It has a boiling point of 513.6°C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

萘甲醛中的荧光和系间窜越

8-甲基-1-萘甲醛在荧光和系间窜越中表现出独特的性质。Kitamura 和 Baba (1975) 的研究发现,萘甲醛和乙酰萘酮是非荧光的,但在特定条件下,某些衍生物会变成荧光。这项研究突出了 8-甲基-1-萘甲醛及其衍生物的光物理性质,这对于理解它们在光谱学和材料科学中的应用至关重要 (Kitamura & Baba, 1975).

合成和化学转化

Mao 等人 (2022) 探索了 1-萘甲醛的区域选择性 peri- 和邻位 C-H 甲基化,这直接影响 8-甲基-1-萘甲醛的化学结构和性质。这项研究为生物活性分子的结构功能化提供了见解,包括甲基取代的萘骨架 (Mao 等人,2022).

DNA 靶向和抗癌剂

与 8-甲基-1-萘甲醛密切相关的 1,8-萘酰亚胺衍生物已被研究其作为 DNA 靶向、抗癌和细胞成像剂的潜力。Banerjee 等人 (2013) 讨论了这些衍生物如何在临床试验中使用以及它们在监测生物分子相互作用中的应用 (Banerjee 等人,2013).

荧光化学传感器

Dong 等人 (2020) 讨论了利用 1,8-萘酰亚胺(与 8-甲基-1-萘甲醛具有结构相似性)的荧光化学传感器的开发。这些化学传感器在离子检测、分子识别、材料应用和生物成像中找到了应用 (Dong 等人,2020).

光谱和发光特性

Privalova 等人 (2011) 研究了 1-取代萘(包括 8-甲基-1-萘甲醛)的光谱、发光和质子受体性质。这项研究对于了解该化合物的荧光及其在分析化学中的潜在应用至关重要 (Privalova 等人,2011).

安全和危害

The safety information for 8-Methyl-1-naphthaldehyde indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

8-Methyl-1-naphthaldehyde is a methyl-substituted naphthalene derivative It’s known that methyl groups widely exist in bioactive molecules, and site-specific methylation has become a valuable strategy for their structural functionalization .

Mode of Action

The mode of action of 8-Methyl-1-naphthaldehyde involves a highly regioselective peri- and ortho-C–H methylation . Mechanistic studies demonstrate that peri-methylation is controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles . Experimental studies and theoretical calculations inferred that a 5-membered iridacycle at the ortho-position of 1-naphthaldehyde leads to energetically favorable ortho-methylation via an interconversion between the peri-iridacycle and ortho-iridacycle .

Biochemical Pathways

The compound is involved in the methylation of 1-naphthaldehyde, which is a key process in the synthesis of various bioactive molecules .

Result of Action

The compound’s methylation activity suggests that it could potentially alter the structure and function of target molecules, influencing their biological activity .

生化分析

Biochemical Properties

8-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

8-Methyl-1-naphthaldehyde has various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 8-Methyl-1-naphthaldehyde involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 8-Methyl-1-naphthaldehyde change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical behavior .

Dosage Effects in Animal Models

The effects of 8-Methyl-1-naphthaldehyde vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

8-Methyl-1-naphthaldehyde is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

8-Methyl-1-naphthaldehyde is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 8-Methyl-1-naphthaldehyde and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

属性

IUPAC Name |

8-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGHORSTBGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

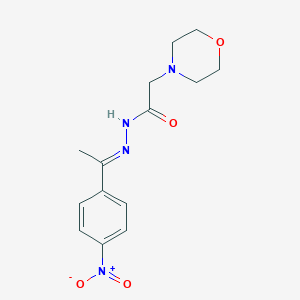

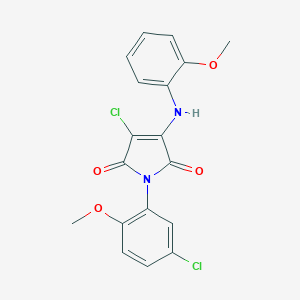

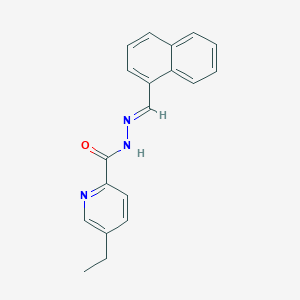

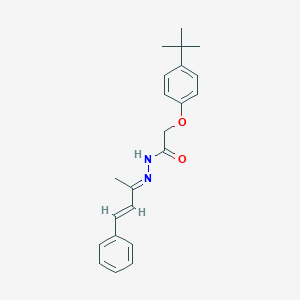

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)

![3,4-Dibromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417111.png)

![3,4-Dibromo-6-ethoxy-2-[(2-phenyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417113.png)

![2-Ethoxy-4-nitro-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B417114.png)

![2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417115.png)

![3,4-Dibromo-6-ethoxy-2-[(2-naphthalen-2-yl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417116.png)

![2-({[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B417117.png)

![2-Ethoxy-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417118.png)

![4-[2-({4-Nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B417119.png)

![2-[[4-(4-Ethylpiperazin-1-yl)phenyl]iminomethyl]phenol](/img/structure/B417122.png)

![2-({[2-(2-Chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417125.png)